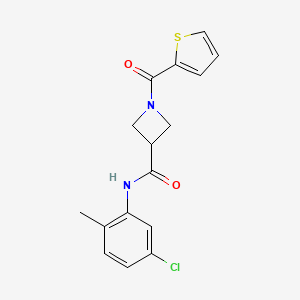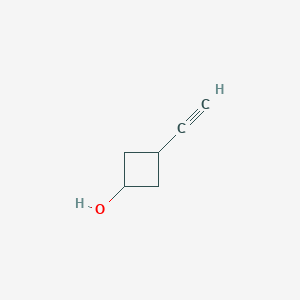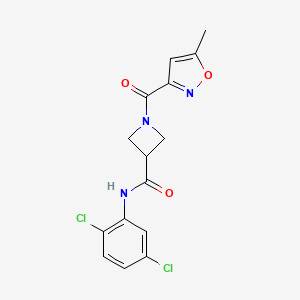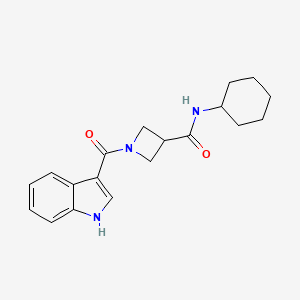
N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide, also known as 5-chloro-2-methylphenyl-1-thiophene-2-carbonylazetidine-3-carboxamide, is a synthetic compound that has found applications in scientific research. It is a novel compound with potential therapeutic applications.
Applications De Recherche Scientifique
N-(N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide has a wide range of applications in scientific research. It has been used in studies on the inhibition of human cancer cells, including those of the bladder, breast, and lung. It has also been used in studies on the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of memory and cognitive function. In addition, it has been used as a tool to study the effects of oxidative stress on cells, as well as to study the effects of antifungal and antibacterial agents.
Mécanisme D'action
N-(N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide has been shown to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is involved in the regulation of memory and cognitive function, and its inhibition is thought to be beneficial in the treatment of Alzheimer’s disease. In addition, it has been shown to inhibit the growth of human cancer cells, likely due to its ability to interfere with the cell cycle. Finally, it has been shown to act as an antioxidant and antifungal/antibacterial agent.
Biochemical and Physiological Effects
N-(N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. As an inhibitor of the enzyme acetylcholinesterase, it has been shown to increase the levels of acetylcholine in the brain, which is thought to be beneficial in the treatment of Alzheimer’s disease. In addition, it has been shown to inhibit the growth of human cancer cells, likely due to its ability to interfere with the cell cycle. Finally, it has been shown to act as an antioxidant and antifungal/antibacterial agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide has several advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost, as it is a readily available and inexpensive compound. In addition, it has a wide range of applications in scientific research, making it a useful tool for studying a variety of biological processes. However, there are also some limitations to its use in laboratory experiments. For example, it is not water-soluble, making it difficult to use in aqueous solutions. Furthermore, it is not easily metabolized by the body, making it difficult to study its effects in vivo.
Orientations Futures
N-(N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide has a wide range of potential applications and future directions. One potential future direction is the development of novel therapeutic agents based on this compound. Additionally, further research could be conducted on its effects on the regulation of memory and cognitive function, as well as its effects on the growth of human cancer cells. Finally, further research could be conducted on its antioxidant and antifungal/antibacterial properties, as well as its potential applications in the treatment of oxidative stress.
Méthodes De Synthèse
N-(N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide can be synthesized using a two-step process. The first step involves the reaction of N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl bromide with 2-thiophenecarbaldehyde to form a Schiff base, which is then reduced to the desired product using sodium borohydride. The reaction scheme is as follows:
N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl bromide + 2-thiophenecarbaldehyde → Schiff base
Schiff base + sodium borohydride → N-(N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-10-4-5-12(17)7-13(10)18-15(20)11-8-19(9-11)16(21)14-3-2-6-22-14/h2-7,11H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTHVSTYRLZXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CN(C2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6427248.png)
![2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6427251.png)
![1-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B6427252.png)
![N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6427260.png)
![8-(2,5-dichlorobenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B6427262.png)
![2,6-difluoro-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B6427263.png)
![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6427269.png)
![3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide](/img/structure/B6427283.png)
![3-cyclopropyl-1-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B6427288.png)
![3-methyl-2-oxo-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B6427295.png)

![N-[(2-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide](/img/structure/B6427309.png)

